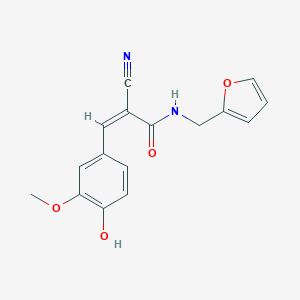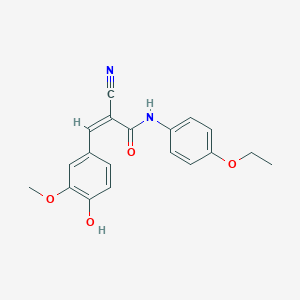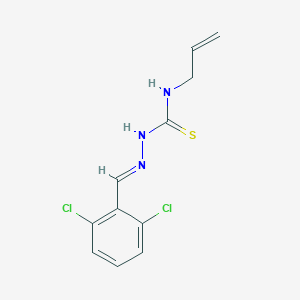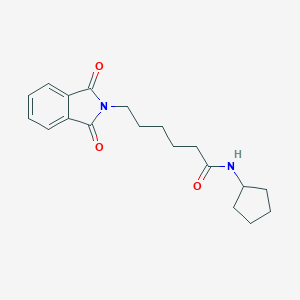
(5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one, also known as DIM-5, is a synthetic compound with potential therapeutic applications. It belongs to the class of thiazole derivatives and has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
(5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antimicrobial, and antiviral activities. In cancer research, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. In addition, this compound has been reported to have antiviral activity against several viruses, including HIV-1 and HCV.
Mécanisme D'action
The mechanism of action of (5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one is not fully understood, but it has been proposed that it works by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been reported to interact with the DNA-binding domain of transcription factors, leading to the inhibition of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, it has been reported to induce apoptosis and inhibit cell proliferation. It has also been shown to inhibit the growth of several bacterial and fungal strains. In addition, it has been reported to have anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one in lab experiments include its high purity, stability, and reproducibility. It is also relatively easy to synthesize and has been extensively studied, making it a well-established compound for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the research on (5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one. One potential area of research is the development of new anticancer agents based on the structure of this compound. Another area of research is the investigation of its potential as an antibiotic or antiviral agent. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications. Overall, the research on this compound is promising and has the potential to lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one involves the reaction of 3,4-dimethylaniline, indole-3-carboxaldehyde, and 2-aminothiazole in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a pure product with high yield and purity. The synthesis of this compound has been reported in several scientific papers and is considered a well-established method.
Propriétés
Formule moléculaire |
C20H17N3OS |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(5E)-2-(3,4-dimethylanilino)-5-(1H-indol-3-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H17N3OS/c1-12-7-8-15(9-13(12)2)22-20-23-19(24)18(25-20)10-14-11-21-17-6-4-3-5-16(14)17/h3-11,21H,1-2H3,(H,22,23,24)/b18-10+ |
Clé InChI |
FYPPZDRNGWYFTL-VCHYOVAHSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC2=NC(=O)/C(=C\C3=CNC4=CC=CC=C43)/S2)C |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CNC4=CC=CC=C43)S2)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CNC4=CC=CC=C43)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one](/img/structure/B255255.png)



![1-[(Z)-(2-chlorophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B255266.png)
![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)
![Methyl 2-{[(anilinocarbonyl)amino]oxy}-2-methylpropanoate](/img/structure/B255268.png)

![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)


![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)